Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate

Description

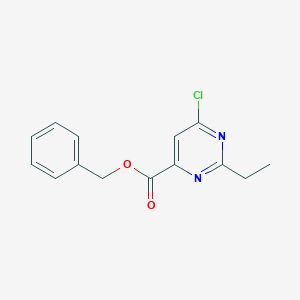

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chlorine atom at the 6-position, an ethyl group at the 2-position, and a benzyl ester moiety at the 4-carboxyl position. Pyrimidine derivatives are widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Properties

Molecular Formula |

C14H13ClN2O2 |

|---|---|

Molecular Weight |

276.72 g/mol |

IUPAC Name |

benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C14H13ClN2O2/c1-2-13-16-11(8-12(15)17-13)14(18)19-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |

InChI Key |

OJVBATHZPFVYAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC(=N1)Cl)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-ethylpyrimidine-4-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Research indicates that benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate may serve as an intermediate in synthesizing anticancer compounds. Its mechanism of action could involve inhibiting specific enzymes or interacting with nucleic acids, which are critical pathways in cancer progression.

- A study highlighted its potential to disrupt cancer cell proliferation by targeting molecular pathways involved in tumor growth, suggesting that derivatives of this compound could enhance therapeutic efficacy against various cancers.

-

Antiviral Properties

- The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or cellular receptors necessary for viral entry and replication. This positions this compound as a valuable candidate in developing antiviral therapies.

-

Enzyme Inhibition

- This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural analogs have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer's .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step chemical reactions, allowing for the introduction of various substituents that can enhance its biological activity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-chloro-2-methylpyrimidine-4-carboxylate | Methyl group at 2-position | Different methyl substitution affects reactivity |

| N-benzyl-6-chloro-2-methylpyrimidin-4-amine | Benzyl group at nitrogen | Amino functionality may influence biological activity |

| Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | Ethyl group at 2-position | Variation in alkyl substituents alters properties |

This table illustrates how variations in substituents can lead to differences in biological activity, guiding future synthesis efforts aimed at enhancing therapeutic effects.

Biological Interactions

Studies have focused on the interactions of this compound with biological macromolecules. The ability of this compound to form hydrogen bonds and engage in π–π stacking interactions enhances its binding affinity to target proteins or nucleic acids, which is essential for its therapeutic effects.

Case Studies and Research Findings

- In Vitro Studies : Various studies have demonstrated the efficacy of this compound against cancer cell lines, showing significant inhibition of cell growth compared to control groups .

- Animal Models : Preclinical trials using animal models have provided insights into the pharmacokinetics and bioavailability of this compound, revealing promising results that warrant further investigation in clinical settings .

- Comparative Analyses : Research comparing this compound with other pyrimidine derivatives has highlighted its unique properties and potential advantages in therapeutic applications .

Mechanism of Action

The mechanism of action of Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate with analogous pyrimidine derivatives. Note: Specific data for this compound are hypothetical due to lack of direct evidence.

| Compound | Substituents | Bioactivity | Advantages | Limitations |

|---|---|---|---|---|

| This compound | 6-Cl, 2-Ethyl, 4-Benzyl ester | Hypothetical: Enzyme inhibition | Lipophilicity (ethyl), stability (chlorine) | Potential metabolic instability (ester hydrolysis) |

| 5-Fluorouracil | 5-F, uracil derivative | Anticancer (thymidylate synthase) | Clinically validated, broad spectrum | High toxicity, poor selectivity |

| Rimantadine | Adamantane-substituted pyrimidine | Antiviral (influenza A) | High specificity, oral bioavailability | Resistance issues, limited spectrum |

| Emtricitabine | 5-F, cytidine analog | Antiretroviral (HIV reverse transcriptase) | Long half-life, low side effects | Requires combination therapy |

Key Findings :

- Chlorine vs.

- Ethyl vs. Methyl Groups : The ethyl substituent in the target compound may confer greater metabolic stability compared to methyl groups (e.g., in emtricitabine), though at the cost of increased molecular weight .

- Benzyl Ester vs. Free Carboxylate : The benzyl ester likely acts as a prodrug, delaying hydrolysis to the active carboxylic acid form. This contrasts with compounds like benzyl benzoate (used in scabies treatment), where rapid hydrolysis is critical for efficacy .

Recommendations for Future Research

- Comparative Bioassays : Evaluate the compound against pyrimidine-based drugs (e.g., 5-fluorouracil) in cancer cell lines.

- Structural Studies : Use crystallography (e.g., SHELX-based refinement ) to resolve its binding mode with target enzymes.

Biological Activity

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring with a chlorine atom at the 6-position and a carboxylate group at the 4-position. The presence of a benzyl group attached to the nitrogen atom and an ethyl group at the 2-position contributes to its unique chemical properties. Its molecular formula is C12H12ClN2O2, indicating both aromatic and aliphatic characteristics, which enhance its versatility in biological applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses. For instance, it may target kinases or polymerases, crucial for cell proliferation and survival.

- Nucleic Acid Interaction : Its structural features allow it to interact with nucleic acids, potentially affecting transcription and replication processes within cells.

Anticancer Potential

This compound has been studied for its anticancer properties. It has demonstrated significant activity against various cancer cell lines, including:

These values indicate the compound's potency in inhibiting cancer cell growth compared to established chemotherapeutics like cisplatin.

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell pathways critical for viral life cycles.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the compound's structure can significantly influence its biological activity. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-chloro-2-methylpyrimidine-4-carboxylate | Methyl group at 2-position | Different methyl substitution affects reactivity |

| N-benzyl-6-chloro-2-methylpyrimidin-4-amine | Benzyl group at nitrogen | Amino functionality may influence biological activity |

| Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | Ethyl group at 2-position | Variation in alkyl substituents alters properties |

These comparisons highlight how specific substitutions can enhance or diminish the compound's efficacy against target biomolecules.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Anticancer Studies : A study demonstrated that this compound exhibited a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development .

- Mechanistic Insights : Research indicated that the compound's interaction with cellular targets could lead to apoptosis in cancer cells, providing insights into its mechanism of action as an anticancer agent .

- Comparative Analysis : The compound was compared with other pyrimidine derivatives, revealing that certain structural modifications could enhance binding affinity and selectivity toward specific targets, underscoring the importance of SAR in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.